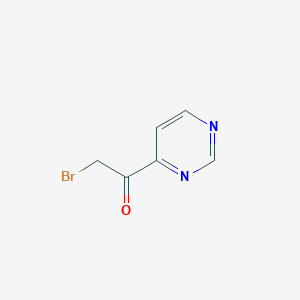

2-Bromo-1-(pyrimidin-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-pyrimidin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-3-6(10)5-1-2-8-4-9-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVSDEQMMMFWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468797 | |

| Record name | 2-Bromo-1-(pyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845504-81-6 | |

| Record name | 2-Bromo-1-(pyrimidin-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-(pyrimidin-4-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(pyrimidin-4-yl)ethanone is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive α-bromoketone moiety attached to a pyrimidine ring, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The pyrimidine core is a common feature in many biologically active compounds, and the ability to readily introduce substituents via the bromoacetyl group allows for the exploration of structure-activity relationships in the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of kinase inhibitors and anti-inflammatory agents.

Chemical and Physical Properties

While specific experimental data for the free base of this compound is not widely published, the properties of its more common hydrobromide salt are available from commercial suppliers.

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide | [1] |

| CAS Number | 845267-57-4 | [1] |

| Molecular Formula | C₆H₆Br₂N₂O | [1] |

| Molecular Weight | 281.94 g/mol | [1] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Note: The data presented is for the hydrobromide salt. Properties of the free base may differ.

Synthesis and Reactivity

General Experimental Protocol: Bromination of an Acetyl Aromatic Compound

This protocol is adapted from the synthesis of similar α-bromo ketones and can be optimized for the synthesis of this compound.

Materials:

-

4-Acetylpyrimidine (precursor)

-

Brominating agent (e.g., Bromine (Br₂), N-Bromosuccinimide (NBS))

-

Solvent (e.g., Chloroform, Acetic Acid)

-

Acid catalyst (e.g., Sulfuric acid, Aluminum chloride) (optional)

Procedure:

-

The precursor, 4-acetylpyrimidine, is dissolved in an appropriate solvent in a reaction vessel.

-

If required, a catalytic amount of an acid is added to the solution.

-

The brominating agent is added dropwise to the reaction mixture, often at a controlled temperature to manage the exothermic reaction.

-

The reaction is stirred for a specified period, and the progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched, typically by the addition of water or an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to consume any excess bromine.

-

The crude product is extracted into an organic solvent.

-

The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by techniques such as recrystallization or column chromatography.

Caption: General synthetic workflow for this compound.

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for nucleophilic substitution reactions. A particularly important reaction in its application in drug discovery is the Hantzsch thiazole synthesis.

Hantzsch Thiazole Synthesis

In this classic reaction, the α-bromo ketone reacts with a thioamide to form a thiazole ring. This reaction is a cornerstone for the synthesis of many biologically active pyrimidine-thiazole hybrids.

General Protocol:

-

This compound and a suitable thioamide are dissolved in a solvent such as ethanol or dimethylformamide (DMF).

-

The mixture is heated, often under reflux, for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Caption: Hantzsch synthesis of pyrimidine-thiazole hybrids.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable starting material for the synthesis of novel pyrimidine-containing drug candidates, particularly in the areas of oncology and inflammatory diseases.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. A novel series of pyrimidin-4-yl-ethanol and ethanone derivatives have been designed and synthesized as potential ROS1 kinase inhibitors.[2] ROS1 is a receptor tyrosine kinase, and its aberrant activation is implicated in the development of certain cancers, including non-small cell lung cancer. The synthesis of these inhibitors likely involves the use of this compound or a closely related derivative as a key intermediate.

Caption: Role in the synthesis of ROS1 kinase inhibitors.

Anti-inflammatory Agents

Chronic inflammation is a contributing factor to a wide range of diseases. A new series of pyrimidine/thiazole hybrids have been synthesized and evaluated as dual inhibitors of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH).[3] These enzymes are key players in the inflammatory cascade. The synthesis of these hybrid molecules likely utilizes this compound in a Hantzsch thiazole synthesis to create the core pyrimidine-thiazole scaffold. By inhibiting both COX-2 and sEH, these compounds have the potential for potent anti-inflammatory effects with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Caption: Synthesis of dual COX-2/sEH inhibitors.

Safety and Handling

As an α-bromo ketone, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. α-Bromo ketones are lachrymators and can cause skin and respiratory tract irritation. In case of contact, the affected area should be flushed with copious amounts of water, and medical attention should be sought if irritation persists. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its ability to undergo facile nucleophilic substitution reactions, particularly the Hantzsch thiazole synthesis, provides a straightforward route to a diverse range of pyrimidine-containing heterocyclic compounds. The demonstrated utility of these derivatives as kinase inhibitors and anti-inflammatory agents underscores the importance of this compound as a key intermediate for the development of novel therapeutics. Further research into the synthesis and biological evaluation of new compounds derived from this versatile precursor is warranted and holds promise for the discovery of new and effective treatments for a variety of diseases.

References

- 1. This compound HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]

- 2. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyrimidine/thiazole hybrids endowed with analgesic, anti-inflammatory, and lower cardiotoxic activities: Design, synthesis, and COX-2/sEH dual inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Bromo-1-(pyrimidin-4-yl)ethanone (CAS Number 845504-81-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(pyrimidin-4-yl)ethanone is a halogenated ketone featuring a pyrimidine ring. Its chemical structure, particularly the presence of a reactive α-bromoketone moiety, positions it as a valuable intermediate in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, likely synthetic routes, and potential applications in drug discovery, with a focus on its role as a building block for kinase inhibitors and other biologically active molecules. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates information from analogous structures and general chemical principles to provide a robust framework for its utilization in research and development.

Chemical and Physical Properties

This compound is a small molecule with the fundamental properties outlined below. This data is compiled from various chemical supplier databases. A hydrobromide salt of this compound is also commercially available.

| Property | Value |

| CAS Number | 845504-81-6 |

| Molecular Formula | C₆H₅BrN₂O |

| Molecular Weight | 201.02 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in a range of organic solvents |

Synthesis and Reactivity

Postulated Synthetic Pathway

A plausible method for the synthesis of this compound would be the α-bromination of 1-(pyrimidin-4-yl)ethanone. This is a common and well-established transformation in organic chemistry.

Caption: Postulated synthesis of this compound.

Key Reactivity

The primary site of reactivity in this compound is the carbon atom bearing the bromine. This carbon is electrophilic and susceptible to nucleophilic attack, making the compound an excellent substrate for a variety of substitution reactions. This reactivity is central to its utility as a synthetic intermediate.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents. Its presence in this compound, combined with the reactive α-bromoketone, makes this compound a promising starting material for the synthesis of novel drug candidates.

Role as a Kinase Inhibitor Precursor

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The general structure of many kinase inhibitors involves a core heterocyclic system that interacts with the ATP-binding site of the kinase.

The reactive nature of this compound allows for the facile introduction of various side chains and functional groups, enabling the construction of a library of potential kinase inhibitors. A common synthetic strategy involves the reaction of the α-bromoketone with a nucleophile, such as an amine or thiol, to build out the molecular complexity necessary for potent and selective kinase inhibition.

Caption: Synthetic workflow for developing kinase inhibitors.

Potential Signaling Pathway Interactions

Given the prevalence of pyrimidine-based kinase inhibitors, compounds derived from this compound could potentially target a variety of signaling pathways implicated in cancer and other diseases. These include pathways regulated by kinases such as:

-

Epidermal Growth Factor Receptor (EGFR): Often mutated or overexpressed in various cancers.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis.

-

Janus Kinases (JAKs): Involved in cytokine signaling and inflammatory responses.

-

Bruton's Tyrosine Kinase (BTK): A key component of B-cell receptor signaling.

The specific pathway targeted would depend on the nature of the substituents introduced onto the pyrimidine core via reactions with the α-bromoketone.

Caption: Potential kinase signaling pathways targeted by derivatives.

Safety and Handling

Based on safety data sheets for similar α-bromoketones, this compound should be handled with care in a well-ventilated laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Potential Hazards:

-

Skin and eye irritant: May cause burns upon direct contact.

-

Harmful if swallowed or inhaled.

-

Lachrymator: May cause tearing.

Conclusion

This compound is a strategically important chemical intermediate for researchers and drug development professionals. Its combination of a pyrimidine core, a known pharmacophore in numerous approved drugs, and a reactive α-bromoketone handle provides a versatile platform for the synthesis of novel, biologically active compounds. While specific experimental data for this compound remains scarce in the public domain, its structural features strongly suggest its utility in the development of kinase inhibitors and other targeted therapeutics. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in medicinal chemistry.

2-Bromo-1-(pyrimidin-4-yl)ethanone molecular weight and formula

This document provides the molecular formula and molecular weight for the chemical compound 2-Bromo-1-(pyrimidin-4-yl)ethanone, a key reagent in various synthetic pathways in drug discovery and development. The data is presented for the free base form of the compound.

Chemical Properties

The fundamental chemical identifiers for this compound are detailed in the table below. This information is critical for stoichiometric calculations in chemical reactions and for the characterization of synthesized molecules.

| Identifier | Value |

| Molecular Formula | C₆H₅BrN₂O |

| Molecular Weight | 201.02 g/mol |

Note: The molecular weight is calculated based on the constituent atoms of the free base form of the compound. The hydrobromide salt of this compound, this compound HBr, has a molecular formula of C₆H₆Br₂N₂O and a formula weight of approximately 281.94 g/mol .[1]

Further Information

This guide focuses solely on the molecular weight and formula of this compound. As this is a specific chemical compound, detailed experimental protocols for its use would be highly dependent on the specific reaction or application. Similarly, signaling pathways are biological concepts and are not applicable to the chemical properties of this compound. Therefore, these sections are not included. Researchers should refer to specific synthetic literature for detailed experimental procedures.

References

An In-depth Technical Guide to 2-Bromo-1-(pyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(pyrimidin-4-yl)ethanone is a key heterocyclic building block in organic synthesis and medicinal chemistry. As an α-bromoketone derivative of pyrimidine, it possesses two reactive sites that enable the construction of a wide array of more complex molecular architectures, particularly substituted heterocyclic systems. This technical guide provides a comprehensive overview of its chemical identity, properties, a detailed plausible synthetic protocol, and its significant applications as a versatile intermediate in the development of potentially therapeutic agents. The high reactivity of the α-bromo ketone moiety makes it a valuable precursor for creating libraries of compounds for drug discovery, particularly in the synthesis of kinase inhibitors and other biologically active molecules.

Chemical Identity and Properties

This compound is most commonly available and handled as its hydrobromide salt to improve stability.

IUPAC Name and Synonyms

-

Hydrobromide Salt IUPAC Name : 2-bromo-1-(pyrimidin-4-yl)ethan-1-one hydrobromide.[1][2]

-

Common Synonyms : 2-Bromo-1-(4-pyrimidinyl)ethanone.

Chemical Structure

Caption: Chemical Structure of this compound.

Physicochemical Data

The following table summarizes the key quantitative data for the hydrobromide salt of the title compound.

| Property | Value | Reference(s) |

| CAS Number | 845267-57-4 (for HBr salt) | [1][2][3][4] |

| Molecular Formula | C₆H₅BrN₂O (Free base) / C₆H₆Br₂N₂O (HBr salt) | [1][2] |

| Molecular Weight | 201.02 g/mol (Free base) / 281.93 g/mol (HBr salt) | [4] |

| MDL Number | MFCD11506293 | [1][2] |

| Purity | Typically ≥95% | [1][2] |

| Storage Temperature | 2-8°C | [3] |

Experimental Protocols: Plausible Synthesis

Proposed Synthetic Workflow

Caption: Proposed two-step synthetic workflow for this compound.

Detailed Methodology

Step 1: Synthesis of 4-Acetylpyrimidine (Precursor)

The synthesis of the key precursor, 4-acetylpyrimidine, can be achieved via several standard organometallic routes from commercially available pyrimidine derivatives. One common method involves the reaction of a pyrimidine-4-carbonitrile with a methyl Grignard reagent.

-

Reagents and Materials :

-

Pyrimidine-4-carbonitrile

-

Methylmagnesium bromide (MeMgBr) in a suitable solvent (e.g., THF, diethyl ether)

-

Anhydrous THF or diethyl ether

-

Aqueous HCl solution (e.g., 3M)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for anhydrous reactions under an inert atmosphere (e.g., nitrogen or argon)

-

-

Protocol :

-

Dissolve pyrimidine-4-carbonitrile in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at or below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold aqueous solution of HCl. This step hydrolyzes the intermediate imine to the desired ketone.

-

Stir the mixture for 30-60 minutes.

-

Neutralize the aqueous solution with saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 4-acetylpyrimidine.

-

Step 2: α-Bromination of 4-Acetylpyrimidine

The α-bromination of aryl alkyl ketones is a well-established reaction.[5][6][7] N-Bromosuccinimide (NBS) is often a preferred reagent for its ease of handling compared to liquid bromine.[8][9]

-

Reagents and Materials :

-

4-Acetylpyrimidine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Suitable solvent (e.g., carbon tetrachloride, acetic acid, or dioxane)

-

Radical initiator (e.g., AIBN or benzoyl peroxide, if using NBS for radical pathway) or acid catalyst (e.g., HBr, if using Br₂ for electrophilic substitution)

-

Saturated aqueous sodium thiosulfate solution (for quenching Br₂)

-

Saturated aqueous sodium bicarbonate solution

-

-

Protocol :

-

Dissolve 4-acetylpyrimidine (1 equivalent) in a suitable solvent in a round-bottom flask.

-

Add N-Bromosuccinimide (1.0-1.1 equivalents).

-

If a radical mechanism is desired, add a catalytic amount of AIBN and heat the mixture to reflux under illumination with a sunlamp. Alternatively, for an acid-catalyzed electrophilic substitution (more common for ketones), a catalytic amount of HBr in acetic acid can be used at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature. If NBS was used, filter off the succinimide byproduct.

-

If bromine was used, quench any excess by adding saturated sodium thiosulfate solution until the orange color disappears.

-

Dilute the mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or flash chromatography to yield this compound. For enhanced stability, the product can be converted to its hydrobromide salt by treatment with HBr in a suitable solvent like ether.

-

Applications in Drug Discovery and Medicinal Chemistry

While specific biological targets for this compound are not extensively documented, its value lies in its role as a versatile chemical intermediate. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly kinase inhibitors and antivirals.

The α-bromoketone functionality is a powerful electrophilic handle for introducing a variety of nucleophiles, enabling the rapid synthesis of diverse compound libraries.[10]

Logical Relationship in Synthesis

Caption: Role as an intermediate for heterocyclic synthesis via nucleophilic substitution.

-

Synthesis of Pyrimidinyl-Thiazoles : The classic Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. Using this compound, a variety of substituted 4-pyrimidinyl-thiazoles can be readily synthesized. This class of compounds is of high interest in drug discovery.

-

Synthesis of Kinase Inhibitors : Many kinase inhibitors feature a core heterocyclic structure linked to other aromatic or heterocyclic rings. The reactive nature of this compound allows for its use in building scaffolds that can be further elaborated into potent and selective kinase inhibitors.[10]

-

Precursor for Fused Heterocycles : The ketone and bromo functionalities can participate in cyclocondensation reactions to form fused pyrimidine ring systems, which are also prevalent in pharmacologically active molecules.

References

- 1. CN101948374A - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 2. This compound HBr 95% | CAS: 845267-57-4 | AChemBlock [achemblock.com]

- 3. 845267-57-4|this compound hydrobromide|BLD Pharm [bldpharm.com]

- 4. This compound HBr | 845267-57-4 [sigmaaldrich.com]

- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. nbinno.com [nbinno.com]

Spectroscopic and Synthetic Profile of 2-Bromo-1-(pyrimidin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for 2-Bromo-1-(pyrimidin-4-yl)ethanone and its hydrobromide salt. Due to the limited availability of experimental spectroscopic data in public domains, this document presents predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. These predictions are based on established principles of spectroscopic analysis for analogous chemical structures. Furthermore, a comprehensive experimental protocol for the synthesis of the title compound is provided, adapted from established methodologies for the bromination of heteroaromatic ketones. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery who may utilize this compound as a key intermediate.

Introduction

This compound is a heterocyclic α-bromo ketone of significant interest in synthetic organic and medicinal chemistry. The presence of the reactive α-bromo ketone moiety, coupled with the pyrimidine ring, a common scaffold in pharmacologically active molecules, makes it a versatile building block for the synthesis of a wide array of novel compounds. Its utility lies in its ability to undergo various nucleophilic substitution reactions at the α-carbon, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide aims to provide a foundational understanding of its spectroscopic properties and a practical approach to its synthesis.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.4 | d | 1H | H-2 (pyrimidine) |

| ~8.8 - 9.0 | d | 1H | H-6 (pyrimidine) |

| ~7.8 - 8.0 | dd | 1H | H-5 (pyrimidine) |

| ~4.5 - 4.7 | s | 2H | -CH₂Br |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | C=O |

| ~158 - 160 | C-2 (pyrimidine) |

| ~156 - 158 | C-6 (pyrimidine) |

| ~150 - 152 | C-4 (pyrimidine) |

| ~120 - 122 | C-5 (pyrimidine) |

| ~30 - 35 | -CH₂Br |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1700 - 1720 | Strong | C=O stretching (ketone) |

| ~1550 - 1600 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1400 - 1450 | Medium | CH₂ scissoring |

| ~1200 - 1250 | Medium | C-N stretching |

| ~650 - 750 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | ~50 / ~50 | [M]⁺ (isotopic pattern for Br) |

| 121 | ~100 | [M - Br]⁺ |

| 94 | ~30 | [C₄H₂N₂CO]⁺ |

| 79 | ~20 | [C₄H₃N₂]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound can be achieved through the bromination of a suitable precursor, 4-acetylpyrimidine. The following protocol is a general procedure adapted from established methods for the α-bromination of heteroaromatic ketones.

Synthesis of 4-Acetylpyrimidine (Starting Material)

A plausible route to the necessary starting material, 4-acetylpyrimidine, involves the reaction of pyrimidine-4-carbonitrile with a methyl Grignard reagent, followed by acidic workup.

Diagram 1: Proposed Synthesis of 4-Acetylpyrimidine

Caption: Synthetic pathway to 4-acetylpyrimidine.

Bromination of 4-Acetylpyrimidine to yield this compound Hydrobromide

The α-bromination of 4-acetylpyrimidine can be carried out using a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent. The reaction often yields the hydrobromide salt of the product.

Diagram 2: Experimental Workflow for the Synthesis of this compound HBr

Caption: Workflow for the synthesis of the target compound.

Materials:

-

4-Acetylpyrimidine

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dioxane or Glacial Acetic Acid

-

Diethyl Ether (for washing)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum pump

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetylpyrimidine (1.0 eq) in a minimal amount of dioxane or glacial acetic acid.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent or N-bromosuccinimide (1.0-1.1 eq) portion-wise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

The hydrobromide salt of the product will often precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound hydrobromide.

Note on the Free Base: To obtain the free base of this compound, the hydrobromide salt can be carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate, and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and the solvent removed under reduced pressure.

Logical Relationships in Spectroscopic Analysis

The interpretation of the spectroscopic data is based on the logical correlation between the chemical structure and the expected spectral features.

Diagram 3: Logical Flow of Spectroscopic Data Interpretation

An In-depth Technical Guide to the Solubility of 2-Bromo-1-(pyrimidin-4-yl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for 2-Bromo-1-(pyrimidin-4-yl)ethanone in common organic solvents. Safety Data Sheets for the compound typically state "no data available" for solubility.[1] The absence of this data in the literature highlights the necessity for researchers to determine it experimentally based on their specific needs and solvent systems.

To facilitate this, the following sections provide a detailed experimental protocol and a logical workflow for solubility determination.

Experimental Protocol for Determining Solubility

The following is a generalized yet detailed protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetone, Dichloromethane, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Pipettes and other standard laboratory glassware

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a constant temperature bath or a shaker incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of the Solute:

-

Gravimetric Method:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved solute can be determined by the difference in weight. The solubility can then be expressed in terms of g/L or mg/mL.

-

-

Chromatographic/Spectroscopic Method (for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of the solute in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL, g/L, or mol/L.

-

It is crucial to report the temperature at which the solubility was determined.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Factors Influencing Solubility

Researchers should consider several factors that can influence the solubility of this compound:

-

Polarity: The principle of "like dissolves like" is a good starting point. The polarity of the pyrimidine ring and the bromoethanone side chain will dictate its preference for polar or non-polar solvents.[2]

-

Temperature: The solubility of solids in liquids generally increases with temperature.[2] Therefore, it is critical to control and report the temperature at which solubility is measured.

-

Solvent Properties: Properties of the solvent such as its dielectric constant, hydrogen bonding capability, and molecular size can significantly affect solubility. Dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving a wide range of organic compounds.[3]

-

Purity of the Compound: Impurities in the this compound sample can affect its measured solubility.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary framework for researchers to determine this crucial parameter in their own laboratory settings. By following the detailed experimental protocol and considering the factors that influence solubility, scientists and drug development professionals can obtain reliable and reproducible data to support their research and development activities. The provided workflow diagram offers a clear and logical path for conducting these solubility assessments.

References

Navigating the Stability of 2-Bromo-1-(pyrimidin-4-yl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(pyrimidin-4-yl)ethanone is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. As with any reactive intermediate, understanding its stability and establishing appropriate storage conditions are critical for ensuring its quality, purity, and suitability for use in research and manufacturing. This technical guide provides a comprehensive overview of the known stability profile of this compound, recommended storage conditions, and generalized protocols for its handling and stability assessment.

Core Stability Profile and Recommended Storage

Based on available safety data sheets (SDS) and information for structurally similar compounds, a qualitative stability profile and best practices for storage can be established. Direct quantitative stability data for this compound is not extensively available in public literature; therefore, the following recommendations are based on chemical principles and data for analogous α-bromoketones and pyrimidine derivatives.

Key Recommendations:

-

Storage Temperature: Store in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration or freezing at -20°C is recommended, especially for the hydrobromide salt, to minimize degradation.[2][4]

-

Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advisable to prevent potential reactions with atmospheric moisture and oxygen.[2]

-

Container: Use a tightly sealed, light-resistant container to prevent photolytic degradation and contamination.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[2][5]

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place; Refrigerate or freeze (-20°C) for long-term storage. | To slow down potential degradation reactions. |

| Atmosphere | Inert (e.g., Nitrogen, Argon) | To prevent hydrolysis and oxidation. |

| Light | Protect from light | To avoid photolytic degradation. |

| Container | Tightly sealed, light-resistant | To prevent exposure to moisture, air, and light. |

Experimental Protocols for Stability Assessment

To generate quantitative stability data for this compound, a forced degradation study is recommended. The following are generalized protocols based on International Council for Harmonisation (ICH) guidelines that can be adapted for this specific compound.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Methodology:

-

Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

-

Acid Hydrolysis: Add 1N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Add 1N NaOH and keep at room temperature or heat gently (e.g., 40°C) for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Add 3-30% hydrogen peroxide and keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and the solution to UV and fluorescent light as per ICH Q1B guidelines.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

General Stability-Indicating HPLC Method

Objective: To separate and quantify the parent compound from its potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the parent compound and potential degradants absorb (a photodiode array detector is recommended for method development).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented in the literature, a logical degradation pathway can be proposed based on the known reactivity of α-bromoketones and pyrimidine moieties. The primary anticipated degradation is hydrolysis of the reactive bromo group.

Caption: Hypothetical degradation pathway for this compound.

Handling and Safety Precautions

Due to its reactive nature as an α-bromoketone, appropriate handling procedures are essential to ensure safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves, safety goggles, and a lab coat.[1]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1]

-

Fire Safety: Use non-sparking tools and prevent the buildup of electrostatic discharge.[1]

-

Spill Management: In case of a spill, collect the material promptly and dispose of it in accordance with local regulations.

Caption: Recommended workflow for storage, handling, and stability analysis.

Conclusion

While specific quantitative stability data for this compound is limited, a conservative approach to storage and handling is recommended to ensure its quality. By following the guidelines for storage in a cool, dry, and inert environment and by implementing forced degradation studies as outlined, researchers can confidently assess the stability of this important chemical intermediate and establish appropriate re-test dates and storage conditions for their specific applications.

References

The Alpha-Bromo Ketone Moiety in Pyrimidine Compounds: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the reactivity of the alpha-bromo ketone functional group when incorporated into pyrimidine-based compounds. Pyrimidine and its derivatives are of significant interest in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of an alpha-bromo ketone moiety to the pyrimidine scaffold creates a highly reactive electrophilic center, opening avenues for the synthesis of novel complex heterocyclic systems and the development of targeted covalent inhibitors.[2][3] This document details the synthesis of pyrimidine compounds bearing the alpha-bromo ketone group, their subsequent chemical transformations, and their applications in drug discovery, with a particular focus on their role as covalent modifiers of biological targets. Experimental protocols, quantitative data, and pathway visualizations are provided to serve as a comprehensive resource for researchers in the field.

Introduction to the Reactivity of Alpha-Bromo Ketones in Pyrimidine Scaffolds

The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its presence in nucleic acids and its ability to engage in various biological interactions.[1] The incorporation of an alpha-bromo ketone, a potent electrophile, onto this scaffold significantly enhances its chemical reactivity and potential for biological activity. The primary mode of reactivity for alpha-bromo ketones is nucleophilic substitution at the alpha-carbon, which is activated by the adjacent carbonyl group. This reactivity is harnessed in the synthesis of a wide array of fused heterocyclic systems and as a tool for probing biological systems through covalent modification of proteins.

The electron-withdrawing nature of the pyrimidine ring can further influence the reactivity of the alpha-bromo ketone group, potentially enhancing its electrophilicity and susceptibility to nucleophilic attack. This guide will delve into the specifics of this reactivity, providing a foundational understanding for the rational design of novel pyrimidine-based molecules.

Synthesis of Pyrimidine Compounds Containing an Alpha-Bromo Ketone Moiety

The introduction of an alpha-bromo ketone group onto a pyrimidine ring can be achieved through several synthetic strategies. A common approach involves the bromination of a pre-existing acetylpyrimidine.

Bromination of Acetylpyrimidines

A direct and efficient method for the synthesis of alpha-bromoacetyl pyrimidines is the bromination of the corresponding acetylpyrimidine precursor. This reaction typically proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by bromine.

General Experimental Protocol: Bromination of an Acetylpyrimidine

-

Dissolution: Dissolve the starting acetylpyrimidine in a suitable solvent, such as glacial acetic acid or diethyl ether.

-

Bromination: Add a solution of bromine (Br₂) in the same solvent dropwise to the reaction mixture at room temperature. The reaction is often monitored by the disappearance of the bromine color.

-

Work-up: After the reaction is complete, the mixture is typically poured into water to precipitate the product.

-

Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired alpha-bromoacetyl pyrimidine.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 5-Acetyl-2-amino-4,6-dimethylpyrimidine | 5-(Bromoacetyl)-2-amino-4,6-dimethylpyrimidine | Br₂, Glacial Acetic Acid | Not Specified | N/A |

| 2-Acetylpyrimidine | 2-(Bromoacetyl)pyrimidine | N-Bromosuccinimide, Benzoyl Peroxide, CCl₄ | Not Specified | N/A |

Reactivity of the Alpha-Bromo Ketone in Pyrimidine Compounds

The alpha-bromo ketone moiety in pyrimidine compounds is a versatile functional group that readily participates in reactions with a variety of nucleophiles. This reactivity is central to the construction of fused heterocyclic systems and for the covalent labeling of biomolecules.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols. These reactions typically proceed via an SN2 mechanism.

3.1.1. Reactions with Amine Nucleophiles and Intramolecular Cyclization

Alpha-bromo ketones on a pyrimidine scaffold can react with amine nucleophiles to form alpha-amino ketones. When the pyrimidine ring itself contains a suitably positioned nucleophilic nitrogen, intramolecular cyclization can occur, leading to the formation of fused bicyclic systems such as pyrimido[1,2-a]pyrimidines.

Experimental Protocol: Synthesis of Pyrimido[1,2-a]pyrimidin-5-ones

A general procedure for the synthesis of pyrimido[1,2-a]pyrimidin-5-ones involves the reaction of a 2-aminopyrimidine with an alpha-bromo ketone. While a direct reaction of a pyrimidine containing an alpha-bromo ketone for intramolecular cyclization is a plausible synthetic route, specific protocols for this are not detailed in the available literature. The following is a general protocol for the intermolecular reaction:

-

Reaction Setup: A mixture of the 2-aminopyrimidine and the alpha-bromo ketone is refluxed in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.

| Reactants | Product | Conditions | Yield (%) | Reference |

| 2-Aminopyrimidine, Phenacyl bromide | 2-Phenylimidazo[1,2-a]pyrimidine | Ethanol, Reflux | 85 | N/A |

| Ethyl 2-amino-4,6-diaryl-1,4-dihydropyrimidine-5-carboxylates, 3-Formylchromone | Pyrimido[1,2-a]pyrimidines | Microwave, Solvent-free | High | [2] |

Formation of Fused Heterocycles

The reaction of pyrimidines containing an alpha-bromo ketone with various binucleophiles is a powerful strategy for the synthesis of diverse fused heterocyclic systems. For example, reaction with thiourea can lead to the formation of thiazolo[3,2-a]pyrimidinones.

Application in Drug Discovery: Covalent Inhibition of Kinases

The electrophilic nature of the alpha-bromo ketone moiety makes it an ideal "warhead" for the design of covalent inhibitors. These inhibitors form a permanent covalent bond with a nucleophilic residue, typically a cysteine, in the active site of a target protein, leading to irreversible inhibition. This strategy has been successfully employed in the development of potent and selective kinase inhibitors.

Mechanism of Covalent Inhibition

Pyrimidine-based covalent inhibitors are designed to first bind non-covalently to the target protein's active site, driven by interactions with the pyrimidine scaffold. This initial binding event positions the alpha-bromo ketone warhead in close proximity to a nucleophilic amino acid residue. The subsequent nucleophilic attack by the amino acid on the electrophilic carbon of the alpha-bromo ketone results in the formation of a covalent bond and the displacement of the bromide leaving group.

Workflow for Covalent Inhibitor Action

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Alkynylpyrimidine-Based Covalent Inhibitor That Targets a Unique Cysteine in NF-κB-Inducing Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilicity of the Carbonyl Group in 2-Bromo-1-(pyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1-(pyrimidin-4-yl)ethanone is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its chemical reactivity is dominated by the presence of two key electrophilic centers: the carbonyl carbon and the adjacent α-carbon bearing a bromine atom. This technical guide provides a comprehensive analysis of the electrophilicity of the carbonyl group within this molecule. We will delve into the electronic properties of the pyrimidine ring and the α-bromo substituent that modulate the reactivity of the carbonyl moiety. This guide will also present relevant quantitative data, detailed experimental protocols for its synthesis and subsequent reactions, and visual representations of its chemical transformations.

Introduction

α-Haloketones are a pivotal class of organic intermediates renowned for their utility in constructing complex molecular architectures, particularly heterocyclic scaffolds.[1] The molecule this compound belongs to this class and is distinguished by the presence of a pyrimidine ring, a heterocyclic motif frequently found in biologically active compounds. The electrophilicity of the carbonyl group in this molecule is a critical determinant of its reaction pathways with various nucleophiles. Understanding and quantifying this electrophilicity is paramount for predicting its reactivity, designing novel synthetic routes, and developing new therapeutic agents.

The carbonyl group is inherently electrophilic due to the polarization of the carbon-oxygen double bond, resulting in a partial positive charge on the carbonyl carbon.[2] This electrophilicity can be further modulated by the electronic effects of adjacent substituents. In the case of this compound, the electron-withdrawing nature of the pyrimidine ring and the inductive effect of the α-bromine atom are expected to significantly enhance the electrophilicity of the carbonyl carbon.

Factors Influencing Carbonyl Electrophilicity

The reactivity of the carbonyl group in this compound is primarily governed by:

-

The Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle. The nitrogen atoms within the ring exert a strong electron-withdrawing effect through both induction and the mesomeric effect. This delocalization of electron density away from the carbonyl group increases the partial positive charge on the carbonyl carbon, thereby enhancing its electrophilicity. Computational studies on pyrimidine derivatives have shown that the pyrimidine nucleus is more prone to nucleophilic attack compared to less electron-deficient aromatic systems, a trend that correlates with their electrophilicity.[3]

-

The α-Bromo Substituent: The bromine atom at the α-position exerts a strong electron-withdrawing inductive effect (-I effect), which further polarizes the C-C bond between the carbonyl group and the α-carbon. This inductive pull of electron density increases the electrophilic character of the carbonyl carbon.

The combination of these two electron-withdrawing moieties renders the carbonyl carbon in this compound a highly reactive electrophilic center.

Quantitative Assessment of Carbonyl Electrophilicity

Spectroscopic Data: ¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive probe of its electronic environment. A downfield chemical shift (higher ppm value) generally correlates with a more electron-deficient, and therefore more electrophilic, carbonyl carbon.

The ¹³C NMR spectrum of the precursor, 1-(pyrimidin-4-yl)ethanone , shows the carbonyl carbon signal at approximately 193.85 ppm .[4]

| Compound | Carbonyl Carbon Chemical Shift (δ, ppm) |

| 1-(pyrimidin-4-yl)ethanone (precursor) | ~193.85 [4] |

| Acetophenone | ~198.1 |

| 4-Nitroacetophenone | ~196.7 |

| 4-Methoxyacetophenone | ~196.8 |

| 4-Acetylpyridine | ~197.4[5] |

Table 1: Comparison of ¹³C NMR Chemical Shifts of Carbonyl Carbons in Various Ketones.

The chemical shift of the carbonyl carbon in 1-(pyrimidin-4-yl)ethanone is in the typical range for aryl ketones. The introduction of the α-bromo substituent in this compound is expected to cause a slight upfield or downfield shift depending on the interplay of inductive and other electronic effects, but it will remain in a region indicative of a highly electrophilic center.

Synthesis and Reactivity

The dual electrophilic nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly thiazoles.

Synthesis of this compound

The synthesis of this compound typically proceeds via the α-bromination of its precursor, 1-(pyrimidin-4-yl)ethanone.

Reactivity towards Nucleophiles: The Hantzsch Thiazole Synthesis

A classic and highly valuable reaction of α-haloketones is the Hantzsch thiazole synthesis, which involves the condensation with a thioamide. In the case of this compound, this reaction provides a direct route to 2-amino-4-(pyrimidin-4-yl)thiazoles, which are scaffolds of significant interest in drug discovery.

In this reaction, the nucleophilic sulfur of the thioamide preferentially attacks the more electrophilic α-carbon, leading to the displacement of the bromide ion. This is followed by an intramolecular condensation between the nitrogen of the thioamide and the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its subsequent use in the Hantzsch thiazole synthesis.

Synthesis of 1-(Pyrimidin-4-yl)ethanone (Precursor)

This protocol is adapted from general procedures for the synthesis of heteroaryl ketones.

Materials:

-

4-Cyanopyrimidine

-

Methylmagnesium bromide (3 M in diethyl ether)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

A solution of 4-cyanopyrimidine (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere.

-

Methylmagnesium bromide (1.2 eq) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.

-

The mixture is stirred for 1 hour, and then the aqueous layer is separated and washed with diethyl ether.

-

The aqueous layer is neutralized with saturated aqueous sodium bicarbonate and extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(pyrimidin-4-yl)ethanone.

Synthesis of this compound

This protocol is a general procedure for the α-bromination of ketones and should be optimized for this specific substrate.

Materials:

-

1-(Pyrimidin-4-yl)ethanone

-

N-Bromosuccinimide (NBS) or Bromine

-

Acetic acid or Dioxane

-

Standard laboratory glassware

Procedure:

-

1-(Pyrimidin-4-yl)ethanone (1.0 eq) is dissolved in glacial acetic acid.

-

N-Bromosuccinimide (1.1 eq) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred at 50-60 °C for 2-4 hours, with monitoring by TLC.

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice water.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Hantzsch Synthesis of 2-Amino-4-(pyrimidin-4-yl)thiazole

This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.[6]

Materials:

-

This compound

-

Thiourea

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

A mixture of this compound (1.0 eq) and thiourea (1.1 eq) in ethanol is refluxed for 3-5 hours.[6]

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford the crude product.

-

Recrystallization from a suitable solvent (e.g., ethanol) yields the purified 2-amino-4-(pyrimidin-4-yl)thiazole.[6]

Conclusion

This compound is a highly valuable synthetic intermediate, characterized by a significantly electrophilic carbonyl group. This enhanced electrophilicity, arising from the synergistic electron-withdrawing effects of the pyrimidine ring and the α-bromo substituent, dictates its reactivity and makes it an excellent substrate for the construction of complex heterocyclic systems. The Hantzsch thiazole synthesis, a key application of this reagent, provides an efficient route to pyrimidinyl-substituted thiazoles, a class of compounds with considerable potential in drug discovery. The experimental protocols and theoretical framework presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. 4-Acetylpyridine(1122-54-9) 13C NMR [m.chemicalbook.com]

- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Pyrimidine-Containing Ketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents and essential biological molecules. When integrated with a ketone functional group, this privileged heterocycle gives rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the anticancer, anti-inflammatory, antimicrobial, and antiviral properties of pyrimidine-containing ketones, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols used for their evaluation.

Anticancer Activity

Pyrimidine-containing ketones have emerged as a significant class of compounds in oncology research, demonstrating potent cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of key enzymes that regulate cell cycle progression and signal transduction.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial for cell signaling and proliferation. Overactivity of kinases is a common feature of many cancers.

-

Cyclin-Dependent Kinase (CDK) Inhibition: The transition from the G1 to the S phase of the cell cycle is a critical checkpoint for cell proliferation and is tightly regulated by the Cyclin E/CDK2 complex.[1][2] Pyrimidine-ketone derivatives have been developed to inhibit CDK2, leading to cell cycle arrest at the G1/S transition and preventing cancer cell replication.[3]

-

Aurora Kinase Inhibition: Aurora A kinase plays a vital role in mitotic progression and is known to stabilize the MYC oncoprotein, a key driver in many human cancers.[4] By binding to and stabilizing MYC, Aurora A prevents its degradation via the ubiquitin-proteasome pathway.[5][6] Certain pyrimidine-based inhibitors can disrupt the Aurora A-MYC interaction, leading to MYC degradation and subsequent tumor cell apoptosis.[7]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway, when activated by ligands like EGF, triggers downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[8][9] Mutations or overexpression of EGFR are common in cancers like non-small-cell lung cancer. Pyrimidine-ketones are a core component of many EGFR tyrosine kinase inhibitors (TKIs) that compete with ATP in the kinase domain, blocking autophosphorylation and subsequent downstream signaling.[9]

Quantitative Anticancer Data

The antiproliferative activity of various pyrimidine-containing ketones has been quantified against several human cancer cell lines. The data, expressed as 50% Growth Inhibition (GI₅₀) or 50% Inhibitory Concentration (IC₅₀), are summarized below.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Steroidal Pyrimidinethione (Fused) | HeLa (Cervical) | GI₅₀ | 1.8 | [10] |

| Steroidal Pyrimidinethione (Fused) | WiDr (Colon) | GI₅₀ | 2.1 | [10] |

| Steroidal Pyrimidinethione (Fused) | A549 (Lung) | GI₅₀ | 2.6 | [10] |

| Pyrido[2,3-d]pyrimidine Derivative (2d) | A549 (Lung) | Cytotoxicity | Strong at 50 µM | [11] |

| Dihydropyrimidinone Derivative (4f) | MCF-7 (Breast) | IC₅₀ | 2.15 | [12] |

| Dihydropyrimidinone Derivative (4e) | MCF-7 (Breast) | IC₅₀ | 2.40 | [12] |

| Dihydropyrimidinone Derivative (3e) | MCF-7 (Breast) | IC₅₀ | 2.41 | [12] |

| Pyrimidinyl Hydrazone (Compound 15) | Melanoma | IC₅₀ | 0.37 | [13] |

| Pyrimidinyl Hydrazone (Compound 15) | Ovarian Cancer | IC₅₀ | 0.11 | [13] |

| Pyrimidinyl Hydrazone (Compound 15) | Pancreatic Cancer | IC₅₀ | 1.09 | [13] |

| Pyrazole-appended Pyrimidine (131) | HepG2 (Liver) | IC₅₀ | 0.11 | [14] |

| Pyrazole-appended Pyrimidine (131) | U937 (Lymphoma) | IC₅₀ | 0.07 | [14] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyrimidine-ketones have shown promise as anti-inflammatory agents, primarily through their ability to modulate the production of pro-inflammatory mediators.

Mechanism of Action: COX-2 Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH₂), a precursor for other pro-inflammatory prostaglandins.[15][16] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Several pyrimidine derivatives have demonstrated selective COX-2 inhibitory activity.[17][18]

Quantitative Anti-inflammatory Data

The efficacy of pyrimidine-containing ketones as anti-inflammatory agents has been evaluated using both in vitro enzyme inhibition assays and in vivo models.

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| Pyrazolo[3,4-d]pyrimidine (Compound 5) | in vitro COX-2 Inhibition | IC₅₀ | 0.04 ± 0.09 µmol | [17] |

| Pyrazolo[3,4-d]pyrimidine (Compound 6) | in vitro COX-2 Inhibition | IC₅₀ | 0.04 ± 0.02 µmol | [17] |

| Pyrimidine Derivative L1 | in vitro COX-2 Inhibition | Selectivity Index | 19.33 | [18][19] |

| Pyrimidine Derivative L2 | in vitro COX-2 Inhibition | Selectivity Index | 21.36 | [18][19] |

| Pyrimidine Derivative | Carrageenan-induced Paw Edema | % Inhibition | 30-60% | [20] |

Antimicrobial and Antiviral Activity

The structural versatility of pyrimidine-ketones also extends to activity against microbial and viral pathogens.

Antimicrobial Activity

Derivatives have been tested against a range of Gram-positive and Gram-negative bacteria as well as fungal species. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible microbial growth.

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Pyrimidopyrimidine (3a, 3b, 3d, 4a-d) | S. aureus, B. subtilis, E. coli | MIC | Strong Activity | [21] |

| Pyrimidopyrimidine (9c, 10b) | C. albicans, A. flavus | MIC | Strong Activity | [21] |

| Pyrimidine Derivative (41) | E. coli | MIC | 6.5 | [14] |

| Pyrimidine Derivative (41) | C. albicans | MIC | 250 | [14] |

Antiviral Activity

Pyrimidine-containing ketones have demonstrated potential in inhibiting the replication of various viruses. The primary method for assessing in vitro antiviral efficacy is the plaque reduction assay, which measures the concentration of a compound required to reduce the number of virus-induced plaques by 50% (EC₅₀).

| Compound Class | Virus | Activity Metric | Value (nM) | Reference |

| Pyrimidine NNRTI (Compound 48) | HIV-1 (Wild Type & Resistant Mutants) | EC₅₀ | 3.43 - 11.8 | [14] |

| Pyrimidine Derivative (9a) | Zika Virus (ZIKV) | IC₅₀ | 83.1 µM | [22] |

| Pyrimidine Derivative (9d) | Zika Virus (ZIKV) | IC₅₀ | 88.7 µM | [22] |

Signaling Pathways and Workflows

Visual representations of the key signaling pathways targeted by pyrimidine-ketones and a typical experimental workflow provide a clearer understanding of their therapeutic rationale and evaluation.

Detailed Experimental Protocols

This section provides standardized methodologies for the synthesis of pyrimidine-ketones and for key biological assays used in their evaluation.

General Synthesis of Pyrimidines from α,β-Unsaturated Ketones (Chalcones)

This protocol describes a common method for synthesizing pyrimidine rings via the condensation of a chalcone with a binucleophilic reagent like urea, thiourea, or guanidine.[10]

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

Dissolve an appropriately substituted acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v) with constant stirring.

-

Allow the reaction to stir at room temperature for 3-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure α,β-unsaturated ketone (chalcone).

-

-

Pyrimidine Ring Formation:

-

To a solution of the synthesized chalcone (1.0 eq) in a suitable alcohol (e.g., ethanol or butanol), add the binucleophile (e.g., thiourea, 1.1 eq) and a base (e.g., potassium hydroxide, 1.2 eq).

-

Reflux the reaction mixture for 8-24 hours, monitoring progress by TLC.

-

After cooling to room temperature, pour the mixture into ice water and acidify with a suitable acid (e.g., acetic acid or dilute HCl).

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the final pyrimidine-containing ketone.

-

In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and cytotoxicity.[3][23]

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine-ketone compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[4]

-

Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6). Administer the test pyrimidine-ketone compounds orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle, and the positive control group receives a standard drug (e.g., Indomethacin, 10 mg/kg).

-

Edema Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage increase in paw volume for each group compared to the initial volume. Determine the percentage inhibition of edema for the treated groups relative to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average paw edema volume in the control group and V_t is the average paw edema volume in the treated group.

In Vitro Antimicrobial Assay: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[9]

-

Preparation: Prepare serial two-fold dilutions of the test compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.

References

- 1. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]

- 4. Aurora kinases A and B are up-regulated by Myc and are essential for maintenance of the malignant state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of N-Myc is a critical function of Aurora A in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. Synthesis and Evaluation of Pyrimidine Steroids as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]